molecular formula C16H15N5O B2721826 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 1448051-12-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2721826
CAS No.: 1448051-12-4
M. Wt: 293.33
InChI Key: JQFCTPRIOYLWBU-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common method involves the reaction of α-bromoketones with 2-aminopyridine to form N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, often using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to its combination of pyridine, pyrazole, and isonicotinamide moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(13-4-8-17-9-5-13)19-10-12-21-11-6-15(20-21)14-3-1-2-7-18-14/h1-9,11H,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCTPRIOYLWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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